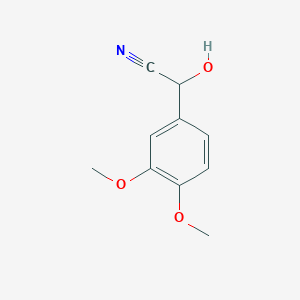











|
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+]([O-])=O)[C:13]=1[O:14][CH3:15])[CH:9]=[O:10].Cl.C#N>O.O1CCOCC1.CCOCC>[OH:10][CH:9]([C:8]1[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:6]([O:5][CH3:4])[CH:7]=1)[C:1]#[N:2] |f:0.1|
|


|
Name
|
|
|
Quantity
|
14.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
18.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C#N
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
within 30 minutes while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered a siliceous earth
|
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C#N)C1=CC(=C(C=C1)OC)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |